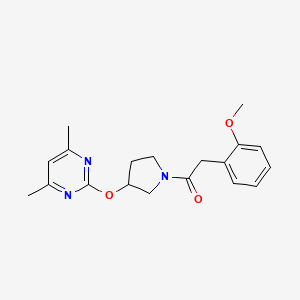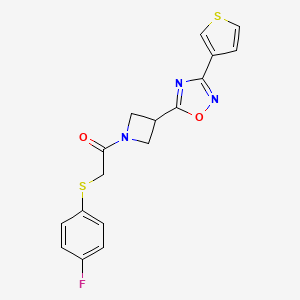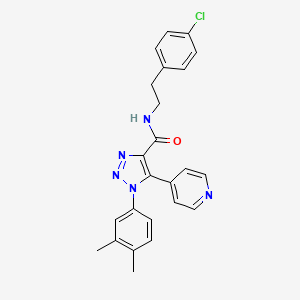
2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline” is a chemical compound. Based on its name, it contains a quinoxaline core, which is a type of heterocyclic compound . It also has a fluorophenoxy group and a trifluoromethyl group attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data, it’s hard to provide a detailed analysis of the physical and chemical properties of this compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study on the synthesis and optical properties of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives highlights the compounds' fluorescence characteristics and aggregation-induced emission, which could be leveraged in material science for developing new fluorescent materials (Rajalakshmi & Palanisami, 2020). The synthesis of these compounds involves various analytical and spectroscopic techniques, emphasizing the role of the trifluoromethyl group in affecting their optical properties.
Another research explored the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, detailing a broad range of derivatives obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This work underlines the versatility of these compounds in chemical synthesis, opening avenues for further functionalization and application in various fields (Didenko et al., 2015).
Applications in Material Science
The development of phenylquinoxaline oligomers incorporating pendant electron-donating and electron-withdrawing groups was investigated, revealing insights into their solubility, amorphous nature, and thermal properties. Such characteristics are crucial for applications in high-performance polymers and coatings, where stability and processability are key (Baek & Harris, 2005).
Research on poly(phenylquinoxaline)s via self-polymerizable quinoxaline monomers has shown the potential for creating high molecular weight polymers with significant intrinsic viscosities and thermal stability. These findings have implications for the development of new polymeric materials with enhanced performance characteristics (Klein, Modarelli & Harris, 2001).
Biochemical and Fluorophore Applications
- The synthesis and structural characterization of novel quinoxalinylium derivatives for potential use as drugs or fluorophores were documented. This research underscores the versatility of quinoxaline derivatives in medicinal chemistry and materials science, particularly in the development of new fluorescent materials for biological applications (Koner & Ray, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWDCHUAQXDTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl-2-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile](/img/structure/B2871072.png)
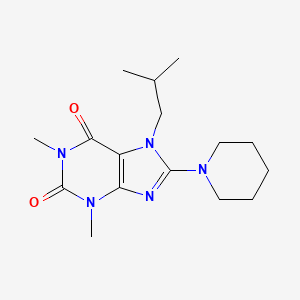
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)
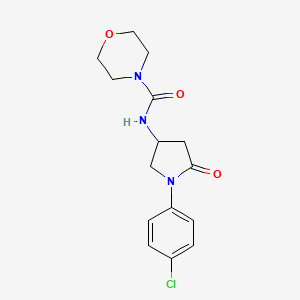
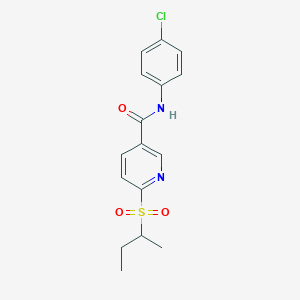
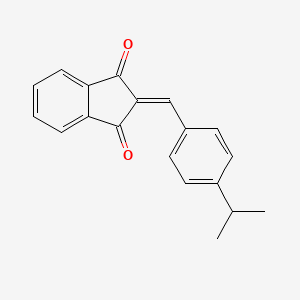
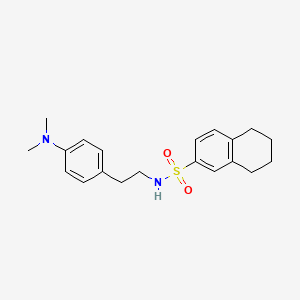
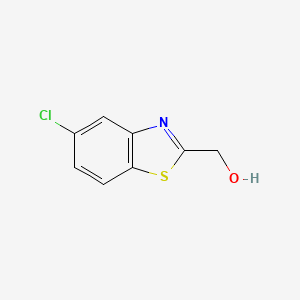
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)
